4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC17846295
Molecular Formula: C20H23FN4O3S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
![4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide -](/images/structure/VC17846295.png)
Specification
Molecular Formula | C20H23FN4O3S |
---|---|
Molecular Weight | 418.5 g/mol |
IUPAC Name | 4-(4-fluoro-2-propan-2-yloxyanilino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide |
Standard InChI | InChI=1S/C20H23FN4O3S/c1-11(2)28-15-9-13(21)5-6-14(15)25-18-16-12(3)17(19(26)22-7-8-27-4)29-20(16)24-10-23-18/h5-6,9-11H,7-8H2,1-4H3,(H,22,26)(H,23,24,25) |
Standard InChI Key | GOGWEKLFSKGXQA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCOC |
Introduction
Chemical Identity and Structural Features
4-((4-Fluoro-2-isopropoxyphenyl)amino)-N-(2-methoxyethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (IUPAC name) is a synthetic small-molecule inhibitor targeting mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNK1/2). Its molecular formula is C₂₀H₂₃FN₄O₃S, with a molecular weight of 418.49 g/mol . The compound features:
-
A thieno[2,3-d]pyrimidine core, a bicyclic heteroaromatic system.
-
A 4-fluoro-2-isopropoxyphenyl group at position 4, contributing to target binding.
-
A 5-methyl substituent enhancing hydrophobic interactions.
-
A 6-carboxamide moiety linked to a 2-methoxyethylamine side chain, critical for solubility and kinase selectivity .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₃FN₄O₃S |
Molecular Weight | 418.49 g/mol |
Solubility | 5 mg/mL in DMSO (warmed) |
Purity | ≥98% (HPLC) |
Storage Conditions | 2–8°C |
Synthesis and Structural Optimization
The compound is synthesized via a multi-step protocol starting from 2,4-dichlorothieno[2,3-d]pyrimidine. Key steps include:
-
Amination: Reaction with 4-fluoro-2-isopropoxyaniline under basic conditions (e.g., DIEA) to introduce the phenylamino group .
-
Carboxamide Formation: Coupling of the 6-carboxylic acid derivative with 2-methoxyethylamine using carbodiimide-based reagents .
-
Methylation: Introduction of the 5-methyl group via palladium-catalyzed cross-coupling or direct alkylation .
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis |
---|---|
2,4-Dichlorothieno[2,3-d]pyrimidine | Core structure precursor |
4-Fluoro-2-isopropoxyaniline | Provides target-binding moiety |
2-Methoxyethylamine | Enhances solubility |
Mechanism of Action and Selectivity
The compound is a potent ATP-competitive inhibitor of MNK1/2, kinases that phosphorylate eukaryotic initiation factor 4E (eIF4E), a regulator of oncogenic protein translation .
Key Mechanistic Insights:
-
MNK2 Inhibition: IC₅₀ = 0.8 nM, 3-fold more potent than MNK1 (IC₅₀ = 1.2 nM) .
-
Selectivity: No significant activity against 48 other kinases (e.g., ERK, JNK) at 1 µM .
-
Cellular Effects: Reduces eIF4E phosphorylation (IC₅₀ = 10 nM) and inhibits cancer cell migration without cytotoxicity (up to 10 µM) .
Table 3: Kinase Inhibition Profile
Kinase | IC₅₀ (nM) | Selectivity vs. MNK2 |
---|---|---|
MNK2 | 0.8 | 1.0x |
MNK1 | 1.2 | 0.67x |
ERK1 | >1,000 | >1,250x |
Biological Activity and Preclinical Data
Anticancer Activity
-
Breast Cancer (T-47D): Inhibits proliferation with GI₅₀ = 0.12 µM .
-
Acute Myeloid Leukemia (AML): Suppresses FLT3-ITD mutant cell growth (EC₅₀ = 0.5 µM) .
-
Migration Inhibition: Reduces MDA-MB-231 cell migration by 70% at 1 µM .
Metabolic Effects
Table 4: In Vitro Pharmacological Data
Assay Model | Parameter | Value |
---|---|---|
MNK2 Enzymatic | IC₅₀ | 0.8 nM |
eIF4E Phosphorylation | IC₅₀ (HeLa) | 10 nM |
Cytotoxicity (HeLa) | CC₅₀ | >10 µM |
Pharmacokinetics and Drug-Likeness
-
Solubility: Moderate in DMSO; requires formulation for in vivo use .
-
Metabolic Stability: t₁/₂ = 2.1 hours in human liver microsomes .
-
Permeability: Caco-2 Papp = 8.6 × 10⁻⁶ cm/s, indicating moderate absorption .
Table 5: ADME Properties
Parameter | Value |
---|---|
LogP | 3.2 (Predicted) |
Plasma Protein Binding | 92% (Human) |
CYP3A4 Inhibition | IC₅₀ > 10 µM |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume